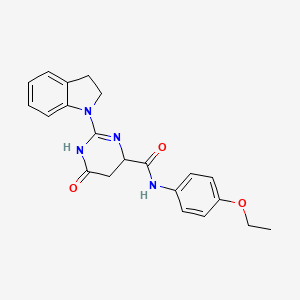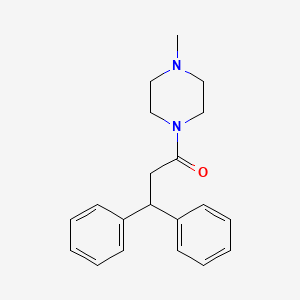
N-(2-methoxyphenyl)-6-methyl-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazolinamines, including structures similar to N-(2-methoxyphenyl)-6-methyl-4-quinazolinamine, are synthesized through multi-step chemical reactions starting from basic aromatic compounds. For instance, a study described the synthesis of quinazoline derivatives through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester. The process involves mild reaction conditions and provides a high total yield, showcasing the practicality and efficiency of synthesizing complex quinazolinamines (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of quinazolinamines is typically confirmed using spectral characterization techniques such as FTIR, NMR, UV spectroscopy, and computational methods like density functional theory (DFT). These techniques help in understanding the vibrational properties, charge distribution potential, and molecular orbitals of quinazolinamines, providing detailed insights into their molecular architecture (M. Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinamines participate in various chemical reactions, reflecting their reactive nature. For example, their synthesis often involves cyclization reactions, substitutions, and reductions. The specific substituents and modifications in the quinazoline ring system significantly influence the chemical behavior and biological activities of these compounds. The synthetic versatility of quinazolinamines enables the development of derivatives with targeted properties for potential applications in medicinal chemistry (Yiqiang Ouyang et al., 2016).
Physical Properties Analysis
The physical properties of quinazolinamines, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. These properties can be influenced by the specific substituents on the quinazoline ring and are characterized using techniques like X-ray crystallography. Molecular dynamics simulations further provide insights into the conformational stability of these compounds in different environments (Qing-mei Wu et al., 2022).
Chemical Properties Analysis
The chemical properties of quinazolinamines, including their reactivity, stability, and interactions with biological targets, are closely related to their structure. Molecular docking studies can predict how these compounds interact with proteins, providing insights into their potential as pharmacological agents. Computational analyses, including DFT and molecular dynamics simulations, help in understanding the electron distribution, potential energy surfaces, and interaction energies, crucial for predicting the behavior of quinazolinamines in chemical and biological systems (M. Sarkar et al., 2021).
科学的研究の応用
PET Imaging Tracer for VEGFR-2
N-(2-methoxyphenyl)-6-methyl-4-quinazolinamine derivatives have been studied for their potential as PET imaging tracers, specifically targeting VEGFR-2, a receptor significant in tumor angiogenesis. [11C]PAQ, a derivative, shows promise as a noninvasive PET tracer for imaging VEGFR-2 expression in angiogenic hot spots, which could be crucial for cancer diagnosis and treatment monitoring (Samén et al., 2009).
Inhibition of cGMP Phosphodiesterase
Quinazoline derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. Such compounds could have significant applications in treating coronary artery diseases, as they have shown to dilate coronary arteries via their inhibitory action (Takase et al., 1994).
Hypolipidemic Activities
Studies have shown that certain quinazoline derivatives can act as hypolipidemic agents, potentially influencing lipoprotein lipase activity. This action can lower triglyceride and total cholesterol levels, indicating their potential use in treating hyperlipidemia (Kurogi et al., 1996).
Inhibition of VEGF-Induced Angiogenesis
Some quinazoline derivatives have been found to inhibit VEGF-induced angiogenesis, a process pivotal in tumor growth and metastasis. This inhibition could be beneficial in cancer therapy, particularly in targeting angiogenesis necessary for tumor growth (Ali et al., 2006).
Analgesic and Anti-Inflammatory Properties
Various 4(3H)-quinazolinone rings, a type of quinazoline derivative, have been reported to possess significant analgesic and anti-inflammatory properties. These compounds could be valuable in developing new pain management and anti-inflammatory medications (Osarodion, 2023).
Antimicrobial Activity
Quinazoline derivatives have shown promise in antimicrobial applications. Their modification leads to compounds with significant activity against various microbes, which could be crucial in developing new antimicrobial agents (Dash et al., 2017).
Antitumor Activity
Quinazoline derivatives like ZD6474 have been observed to inhibit the growth of various human tumor xenografts. This compound's ability to impede vascular endothelial growth factor signaling and angiogenesis underscores its potential as an anticancer agent (Wedge et al., 2002).
特性
IUPAC Name |
N-(2-methoxyphenyl)-6-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-8-13-12(9-11)16(18-10-17-13)19-14-5-3-4-6-15(14)20-2/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURNORKEYPMAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-methylquinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)
![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)
![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)
![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

